molecular formula C19H18ClN3O3 B7185186 N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide

N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B7185186
M. Wt: 371.8 g/mol
InChI Key: FEEYIZQYWFHWMU-UHFFFAOYSA-N
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Description

N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrrolidine ring, a chlorophenyl group, and a carbamoylphenyl group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-14-5-2-6-15(10-14)23-8-7-16(19(23)26)18(25)22-11-12-3-1-4-13(9-12)17(21)24/h1-6,9-10,16H,7-8,11H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEYIZQYWFHWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)NCC2=CC(=CC=C2)C(=O)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with pyrrolidine-2,3-dione under specific conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The exact pathways can vary depending on the application, but often involve inhibition or activation of key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-carbamoylphenyl)methyl]-1-(3-bromophenyl)-2-oxopyrrolidine-3-carboxamide
  • N-[(3-carbamoylphenyl)methyl]-1-(3-fluorophenyl)-2-oxopyrrolidine-3-carboxamide
  • N-[(3-carbamoylphenyl)methyl]-1-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide

Uniqueness

What sets N-[(3-carbamoylphenyl)methyl]-1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence its interaction with biological targets and its overall stability .

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